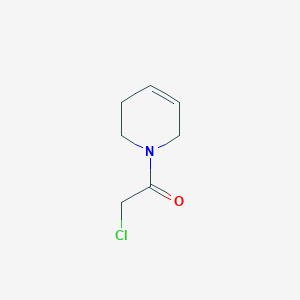

Pyridine, 1-(chloroacetyl)-1,2,3,6-tetrahydro-

Cat. No. B8697411

M. Wt: 159.61 g/mol

InChI Key: JRMADOCZUFEIQK-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US03998808

Procedure details

A solution of 1,2,5,6-tetrahydropyridine (41.5 grams; 0.5 mol) and triethylamine (50 grams) in benzene (1 l.) was placed into a 2 l. glass reaction flask equipped with a mechanical stirrer, reflux condenser and addition funnel. Chloroacetyl chloride (56.5 grams; 0.5 mol) was slowly added, with stirring, over a period of about 15 minutes. After the addition was completed stirring was continued for an additional period of about 15 minutes. After this time the reaction mixture was cooled and filtered to remove the triethylamine hydrochloride which had formed. The remaining benzene solution was stripped of solvent to yield a dark colored oil. The oil was then distilled under reduced pressure, to yield 1-(α-chloroacetyl)-1,2,5,6-tetrahydropyridine as a pale yellow oil having a boiling point of 88° to 91° C. at 0.35 mm Hg. pressure, an index of refraction of 1.5224 at 25° C. and having the following elemental analysis as calculated for C7H10ClNO.

Identifiers

|

REACTION_CXSMILES

|

[NH:1]1[CH2:6][CH2:5][CH:4]=[CH:3][CH2:2]1.C(N(CC)CC)C.[Cl:14][CH2:15][C:16](Cl)=[O:17]>C1C=CC=CC=1>[Cl:14][CH2:15][C:16]([N:1]1[CH2:6][CH2:5][CH:4]=[CH:3][CH2:2]1)=[O:17]

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

41.5 g

|

|

Type

|

reactant

|

|

Smiles

|

N1CC=CCC1

|

Step Two

|

Name

|

|

|

Quantity

|

50 g

|

|

Type

|

reactant

|

|

Smiles

|

C(C)N(CC)CC

|

Step Three

|

Name

|

|

|

Quantity

|

56.5 g

|

|

Type

|

reactant

|

|

Smiles

|

ClCC(=O)Cl

|

Step Four

|

Name

|

|

|

Quantity

|

1 L

|

|

Type

|

solvent

|

|

Smiles

|

C1=CC=CC=C1

|

Step Five

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

C1=CC=CC=C1

|

Conditions

Stirring

|

Type

|

CUSTOM

|

|

Details

|

with stirring, over a period of about 15 minutes

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

glass reaction flask

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

equipped with a mechanical stirrer

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

reflux

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

condenser and addition funnel

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

After the addition

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

was completed stirring

|

WAIT

|

Type

|

WAIT

|

|

Details

|

was continued for an additional period of about 15 minutes

|

|

Duration

|

15 min

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

After this time the reaction mixture was cooled

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

filtered

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to remove the triethylamine hydrochloride which

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

had formed

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to yield a dark colored oil

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

The oil was then distilled under reduced pressure

|

Outcomes

Product

Details

Reaction Time |

15 min |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

ClCC(=O)N1CC=CCC1

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |